molecular formula C24H27N3O4 B11417142 5-butyl-4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11417142
M. Wt: 421.5 g/mol
InChI Key: QPALGGNPPFNDBH-UHFFFAOYSA-N
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Description

5-BUTYL-4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles This compound is characterized by its unique structure, which includes a butyl group, an ethoxy-methoxyphenyl group, and a hydroxyphenyl group attached to a pyrrolopyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BUTYL-4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The butyl, ethoxy-methoxyphenyl, and hydroxyphenyl groups are introduced through various substitution reactions, often using reagents like alkyl halides, phenols, and ethers.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolopyrazole core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, phenols, ethers.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it may serve as a probe for studying enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-BUTYL-4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-BUTYL-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(2-HYDROXYPHENYL)-1H-PYRROLO[3,4-C]PYRAZOLE
  • 5-BUTYL-4-(4-METHOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 5-BUTYL-4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the presence of both ethoxy and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

5-butyl-4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-4-6-13-27-23(15-11-12-18(31-5-2)19(14-15)30-3)20-21(25-26-22(20)24(27)29)16-9-7-8-10-17(16)28/h7-12,14,23,28H,4-6,13H2,1-3H3,(H,25,26)

InChI Key

QPALGGNPPFNDBH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC)OC

Origin of Product

United States

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